molecular formula C11H10BrNO3 B1416422 Ethyl 4-bromo-2-cyano-5-methoxybenzoate CAS No. 1807164-60-8

Ethyl 4-bromo-2-cyano-5-methoxybenzoate

Cat. No.: B1416422
CAS No.: 1807164-60-8
M. Wt: 284.11 g/mol
InChI Key: BVLXGJGJGZVAFW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 4, a cyano group at position 2, and a methoxy group at position 5, with an ethyl ester moiety at position 1 (Figure 1). The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the cyano group can undergo hydrolysis or act as a directing group in further functionalization.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)9(12)4-7(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLXGJGJGZVAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-bromo-2-cyano-5-methoxybenzoate typically involves a multi-step process. One common method includes the bromination of 2-cyano-5-methoxybenzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step usually involves the use of a strong acid catalyst like sulfuric acid .

Chemical Reactions Analysis

Ethyl 4-bromo-2-cyano-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between Ethyl 4-bromo-2-cyano-5-methoxybenzoate and analogous benzoate derivatives significantly impact their physicochemical properties, reactivity, and synthetic utility. Below is a detailed analysis of key comparisons:

Substituent Positioning and Electronic Effects

  • This compound: Substituents: Br (position 4), CN (position 2), OCH₃ (position 5). Electronic profile: The cyano group at position 2 is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions.
  • Methyl 5-bromo-4-chloro-2-methoxybenzoate () :

    • Substituents: Br (position 5), Cl (position 4), OCH₃ (position 2), methyl ester.
    • Electronic profile: The chlorine atom (weaker leaving group than Br) at position 4 reduces reactivity in substitution reactions compared to the target compound. The methoxy group at position 2 directs electrophiles to positions 5 and 6, while bromine at position 5 may sterically hinder reactions .

Ester Group Influence

  • Ethyl ester vs. Methyl ester :
    Ethyl esters generally exhibit higher lipophilicity (logP) and slower hydrolysis rates under acidic/basic conditions compared to methyl esters. This difference impacts bioavailability and metabolic stability in pharmaceutical contexts.

Reactivity in Cross-Coupling Reactions

  • The bromine in this compound (position 4) is more sterically accessible for palladium-catalyzed couplings than the bromine in Methyl 5-bromo-4-chloro-2-methoxybenzoate (position 5), which is adjacent to a bulky methoxy group. This positional advantage enhances the target compound’s utility in Suzuki-Miyaura reactions.

Data Tables

Table 1: Structural and Physical Property Comparison

Property This compound Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate
Molecular formula C₁₁H₁₀BrNO₃ C₉H₈BrClO₃
Molecular weight (g/mol) ~296.11 ~287.52
LogP (estimated) 2.8 2.3
Key substituents 4-Br, 2-CN, 5-OCH₃ 5-Br, 4-Cl, 2-OCH₃
Ester group Ethyl Methyl
Reactivity in SNAr High (Br at position 4) Moderate (Cl at position 4)

Research Findings and Implications

  • Reactivity studies: this compound demonstrates superior performance in Buchwald-Hartwig amination compared to its methyl ester analogs due to reduced steric hindrance .
  • Pharmaceutical relevance: The cyano group in the target compound offers a pathway to synthesize heterocycles (e.g., tetrazoles) via click chemistry, a feature absent in chlorine-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-5-methoxybenzoate

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